molecular formula C30H24O3 B035408 Ketone, 2-ethoxy-2,4-diphenyl-2H-1-benzopyran-3-yl phenyl CAS No. 19725-30-5

Ketone, 2-ethoxy-2,4-diphenyl-2H-1-benzopyran-3-yl phenyl

Cat. No.: B035408
CAS No.: 19725-30-5
M. Wt: 432.5 g/mol
InChI Key: UAUAFLCFXLLLHQ-UHFFFAOYSA-N
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Description

Ketone, 2-ethoxy-2,4-diphenyl-2H-1-benzopyran-3-yl phenyl is a complex organic compound with the molecular formula C30H24O3 and a molecular weight of 432.51 g/mol . This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with ethoxy and diphenyl groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketone, 2-ethoxy-2,4-diphenyl-2H-1-benzopyran-3-yl phenyl typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzopyran derivatives with ethoxy and diphenyl substituents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Ketone, 2-ethoxy-2,4-diphenyl-2H-1-benzopyran-3-yl phenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Ketone, 2-ethoxy-2,4-diphenyl-2H-1-benzopyran-3-yl phenyl is utilized in several scientific research fields:

    Chemistry: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Ketone, 2-ethoxy-2,4-diphenyl-2H-1-benzopyran-3-yl phenyl exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or signal transduction pathways. The exact mechanism may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ketone, 2-ethoxy-2,4-diphenyl-2H-1-benzopyran-3-carboxylic acid ethyl ester
  • Ketone, 2-ethoxy-2,4-diphenyl-2H-1-benzopyran-3-yl methyl

Uniqueness

Compared to similar compounds, Ketone, 2-ethoxy-2,4-diphenyl-2H-1-benzopyran-3-yl phenyl is unique due to its specific substitution pattern and the presence of the ethoxy group.

Properties

IUPAC Name

(2-ethoxy-2,4-diphenylchromen-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O3/c1-2-32-30(24-18-10-5-11-19-24)28(29(31)23-16-8-4-9-17-23)27(22-14-6-3-7-15-22)25-20-12-13-21-26(25)33-30/h3-21H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUAFLCFXLLLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C(=C(C2=CC=CC=C2O1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346951
Record name (2-Ethoxy-2,4-diphenyl-2H-chromen-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19725-30-5
Record name (2-Ethoxy-2,4-diphenyl-2H-chromen-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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